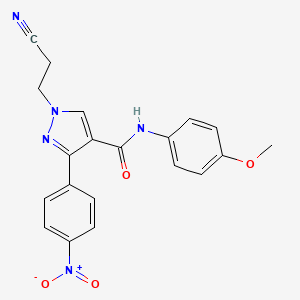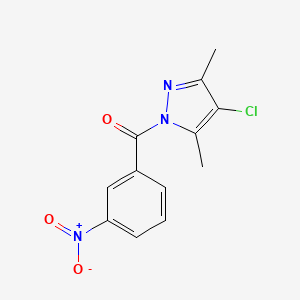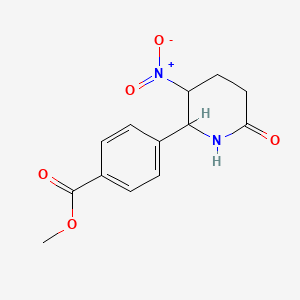
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EPPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mecanismo De Acción
The mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of certain enzymes and to activate certain transcription factors, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune system function. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have antioxidant properties and to protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to modulate cellular signaling pathways, which can be useful for studying a variety of cellular processes. However, 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some possible areas of investigation include the development of new synthesis methods, the identification of novel cellular targets for 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its effects on cellular signaling pathways.
Métodos De Síntesis
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in a variety of scientific research applications, including the study of DNA damage and repair, the regulation of gene expression, and the modulation of cellular signaling pathways. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been investigated for its potential anti-cancer properties.
Propiedades
IUPAC Name |
5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-7-22-12-6-5-10(9-13(12)21-4-2)8-11-14(19)17-16(23)18-15(11)20/h5-6,8-9H,3-4,7H2,1-2H3,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOLFHKHICDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)


![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5195643.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5195652.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5195653.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5195659.png)
![1-methyl-5-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5195667.png)
